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trans,trans-2,4-Nonadienal - 5910-87-2

trans,trans-2,4-Nonadienal

Catalog Number: EVT-335884
CAS Number: 5910-87-2
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“trans,trans-2,4-Nonadienal” is an unsaturated aldehyde . It is responsible for the bean odor of soymilk and has been identified as a potentially mutagenic substance by inducing oxidative DNA damage .


Molecular Structure Analysis

The linear formula of “trans,trans-2,4-Nonadienal” is CH3(CH2)3CH=CHCH=CHCHO . Its molecular weight is 138.21 .


Chemical Reactions Analysis

“trans,trans-2,4-Nonadienal” forms an adduct in the presence of tetrahydrofuran (THF) . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

“trans,trans-2,4-Nonadienal” has a strong fatty, floral odor . Its physical properties include a boiling point of 97-98 °C/10 mmHg , a density of 0.862 g/mL at 25 °C , and a refractive index n20/D of 1.5207 .

5. OctanalCompound Description: Octanal is a saturated aldehyde found in various sources and known to contribute to off-flavors in certain foods. Like Heptanal, it stimulates the germination of Fusarium solani f. sp. pisi chlamydospores at high concentrations. []Relevance: Octanal is structurally similar to Heptanal but with one more carbon in the chain. This structural similarity to trans,trans-2,4-nonadienal, along with its biological activity, suggests that chain length might also be a factor in influencing the activity of these compounds on fungi.

6. NonanalCompound Description: Nonanal is a saturated aldehyde found in various plants and fruits. It contributes to their characteristic aroma and can also act as a fungicide. []Relevance: Nonanal shares a similar structure with trans,trans-2,4-nonadienal, particularly in their chain length, but Nonanal lacks the double bonds. This structural similarity makes it relevant for comparative studies on the impact of unsaturation on the biological activity of aldehydes.

7. trans,trans-2,4-DecadienalCompound Description: trans,trans-2,4-Decadienal is an unsaturated aldehyde that is a significant contributor to the "beany" off-flavor in soy products. It is also found to be mutagenic in the Ames test. [, ] Relevance: This compound is very closely related to trans,trans-2,4-nonadienal, differing only by one additional methylene group in the carbon chain. This similarity is reflected in their shared presence in soy products and similar sensory properties. Additionally, both compounds exhibit mutagenicity, suggesting that the conjugated diene system plays a significant role in this activity.

10. trans,trans-2,4-HeptadienalCompound Description: trans,trans-2,4-Heptadienal is an unsaturated aldehyde that exhibits a strong reactivity with proteins, leading to modifications that are associated with aging and various diseases. []Relevance: Structurally, trans,trans-2,4-Heptadienal is shorter than trans,trans-2,4-nonadienal by two carbons but retains the conjugated diene system. This structural similarity, coupled with its high reactivity with proteins, highlights the potential for trans,trans-2,4-nonadienal to exhibit similar reactivity, emphasizing the potential biological implications of these compounds.

11. Dimethyl Trisulfide Compound Description: Dimethyl Trisulfide is an organosulfur compound known for its pungent odor, often described as "cabbage-like" or "sulfurous." It is a major contributor to the undesirable "beany" odor of soy protein isolates. [] Relevance: While structurally unrelated to trans,trans-2,4-nonadienal, Dimethyl Trisulfide is relevant due to their shared presence as significant contributors to the off-flavor of soy products.

12. 2-PentylfuranCompound Description: 2-Pentylfuran is a heterocyclic compound that contributes to the odor of various foods and is also found in soy protein isolates. [] Relevance: While not structurally similar to trans,trans-2,4-nonadienal, 2-Pentylfuran is found alongside it in soy protein isolates and contributes to the overall odor profile. Understanding their combined sensory impact is crucial for improving the palatability of soy-based products.

13. HexanalCompound Description: Hexanal is a saturated aldehyde commonly found in various foods. It contributes to both desirable and undesirable flavors depending on the food matrix. It is also found in soy protein isolates. [] Relevance: Like 2-Pentylfuran, Hexanal is found alongside trans,trans-2,4-nonadienal in soy protein isolates and contributes to the overall odor profile. Understanding their combined sensory impact is crucial for improving the palatability of soy-based products.

14. 1-Octen-3-olCompound Description: 1-Octen-3-ol, often referred to as "mushroom alcohol," is an organic compound known for its earthy and mushroom-like aroma. It is produced by fungi and is a common flavor component in mushrooms. []Relevance: Although not structurally similar to trans,trans-2,4-nonadienal, 1-Octen-3-ol is relevant due to its presence in soy milk, similar to other related compounds.

15. BenzaldehydeCompound Description: Benzaldehyde is an organic compound known for its characteristic almond-like odor. It is the simplest aromatic aldehyde and is a key precursor to many other organic compounds. []Relevance: Although not structurally similar to trans,trans-2,4-nonadienal, Benzaldehyde is relevant due to its presence in soy milk, similar to other related compounds.

18. trans-2-NonenalCompound Description: trans-2-Nonenal is an unsaturated aldehyde often associated with unpleasant, rancid, or "cardboard-like" odors in various foods, particularly those rich in fats and oils. It is a major contributor to the stale flavor of beer and is also found in other foods like oxidized oils and fats. [, ]Relevance: This aldehyde is closely related to trans,trans-2,4-nonadienal, differing only by the position of one double bond. Both contribute to undesirable odors in food products, suggesting that the presence of a trans-2-enal group is a critical factor for this sensory characteristic.

20. trans,trans-2,4-DecadienalCompound Description: trans,trans-2,4-Decadienal is an unsaturated aldehyde found in spirits derived from heap-fermented grape marc, contributing to their undesirable odor. Like other related aldehydes, its presence is linked to the oxidation of polyunsaturated fatty acids in grape-seed oil. []Relevance: This compound is structurally very similar to trans,trans-2,4-nonadienal, with the only difference being an additional methylene group in the carbon chain. This structural similarity, combined with their shared occurrence in grape marc spirits, suggests that the length of the carbon chain might influence the intensity or perception of the off-odor attributed to these compounds.

Source and Classification

This compound is found naturally in certain plants and is also produced by microorganisms such as Saccharomyces cerevisiae (yeast) during fermentation processes . Its classification as a fatty aldehyde places it within a broader category of organic compounds that are characterized by the presence of an aldehyde functional group attached to a long carbon chain.

Synthesis Analysis

The synthesis of trans,trans-2,4-Nonadienal can be achieved through several methods:

  1. Dehydration Reactions: One common method involves the dehydration of fatty acids or their derivatives. For instance, starting from nonanoic acid, dehydration can lead to the formation of the desired compound.
  2. Ozonolysis: Another synthetic approach involves ozonolysis of certain alkenes that contain appropriate carbon chain lengths. This reaction cleaves double bonds and can yield trans,trans-2,4-Nonadienal under controlled conditions.
  3. Chemical Reduction: The reduction of corresponding fatty acids or esters can also be employed to synthesize trans,trans-2,4-Nonadienal effectively.

Each method requires specific reaction conditions such as temperature control, pressure adjustments, and the use of catalysts to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of trans,trans-2,4-Nonadienal features a straight-chain configuration with two double bonds located between the second and third carbon atoms as well as the fourth and fifth carbon atoms. The structural representation can be denoted as follows:

H3CCH=CHCH=CHC(H)CHO\text{H}_3\text{C}-\text{CH}=\text{CH}-\text{CH}=\text{CH}-\text{C}(\text{H})-\text{CHO}

Key structural characteristics include:

  • Double Bonds: The presence of conjugated double bonds contributes to its chemical reactivity and stability.
  • Aldehyde Group: The terminal aldehyde group (-CHO) is responsible for many of its chemical properties.

The compound exhibits geometric isomerism due to the presence of double bonds, leading to distinct physical and chemical properties.

Chemical Reactions Analysis

trans,trans-2,4-Nonadienal participates in various chemical reactions typical for aldehydes:

  1. Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or alcohols under specific conditions.
  2. Nucleophilic Addition: The carbonyl group in the aldehyde allows for nucleophilic addition reactions with various nucleophiles such as alcohols or amines.
  3. Condensation Reactions: The compound can undergo condensation reactions with other carbonyl compounds to form larger molecules.

These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity.

Mechanism of Action

The mechanism of action for trans,trans-2,4-Nonadienal primarily revolves around its interactions with biological systems:

  1. Flavor Compound: In food chemistry, it acts as a flavoring agent due to its aromatic properties.
  2. Biochemical Interactions: As a metabolite produced by yeast, it may influence fermentation processes and contribute to the flavor profile of fermented products.
  3. Cell Signaling: Preliminary studies suggest potential roles in cell signaling pathways due to its structural similarity to other signaling molecules.

These mechanisms highlight its importance not only in culinary applications but also in biochemical research contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans,trans-2,4-Nonadienal include:

  • Appearance: Light yellow to orange clear liquid .
  • Boiling Point: Approximately 99 °C at 10 mmHg .
  • Flash Point: 90 °C .
  • Specific Gravity: 0.87 at 20 °C .
  • Refractive Index: 1.52 .
  • Solubility: Insoluble in water but soluble in organic solvents like alcohol .

These properties are crucial for handling and application within laboratory settings or industrial processes.

Applications

trans,trans-2,4-Nonadienal has several scientific applications:

  1. Flavoring Agent: Widely used in the food industry for its desirable aroma and taste profile.
  2. Biochemical Research: Serves as a reagent in various biochemical assays and studies related to fermentation processes.
  3. Analytical Chemistry: Utilized in gas chromatography for the analysis of volatile compounds in food products .
  4. Potential Therapeutic Uses: Emerging research indicates potential roles in therapeutic applications due to its biological activity.

Properties

CAS Number

5910-87-2

Product Name

trans,trans-2,4-Nonadienal

IUPAC Name

(2E,4E)-nona-2,4-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+

InChI Key

ZHHYXNZJDGDGPJ-BSWSSELBSA-N

SMILES

CCCCC=CC=CC=O

Solubility

soluble in fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

(2E,4E)-2,4-Nonadienal; (E,E)-2,4-Nonadienal; (2E,4E)-2,4-Nonadienal; (2E,4E)-Nona-2,4-dienal; (2E,4E)-Nonadienal; (E,E)-2,4-Nonadien-1-al; trans-2,trans-4-Nonadienal

Canonical SMILES

CCCCC=CC=CC=O

Isomeric SMILES

CCCC/C=C/C=C/C=O

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